molecular formula C9H9NO B573954 5,6-Dihydroquinolin-5-ol CAS No. 160240-11-9

5,6-Dihydroquinolin-5-ol

Cat. No. B573954
M. Wt: 147.177
InChI Key: AGKPPDZXRVKTLO-UHFFFAOYSA-N
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Description

5,6-Dihydroquinolin-5-ol is a chemical compound with the molecular formula C9H9NO. It’s a derivative of quinoline, a nitrogen-containing bicyclic compound .

Scientific Research Applications

  • Synthesized 8-hydroxyquinoline derivatives, like 5-((1-methyl-1,2-dihydroquinolin-4-yloxy) methyl) quinolin-8-ol (MDMQ), have shown in vitro antimicrobial activity against several bacteria strains and fungi, highlighting their potential in antimicrobial applications (Patel & Patel, 2017).

  • The reaction of 5,7-dinitroquinolin-8-ol with NaBH4 forms a hydride σ-complex, leading to derivatives like 5,7-dinitro-5,6-dihydroquinolin-8-ol. These reactions highlight the chemical versatility and potential for creating various compounds from 5,6-dihydroquinolin-5-ol structures (Ustinov et al., 2020).

  • 1,2-Dihydroquinolines, synthesized via AuCl(3)/AgSbF(6)-catalyzed intramolecular allylic amination of 2-tosylaminophenylprop-1-en-3-ols, demonstrate the utility in synthesizing bioactive tetrahydroquinoline alkaloids like (+/-)-angustureine (Kothandaraman, Foo, & Chan, 2009).

  • The anti-corrosion properties of 8-hydroxyquinoline derivatives for mild steel in acidic media have been explored, showing significant efficiency in inhibiting corrosion, which could be valuable in industrial applications (Douche et al., 2020).

  • The synthetic methods for creating 5,6-dihydroquinolines and succinates from acyclic α,α-dicyanoolefins and acetylenic ester demonstrate the compound's versatility in organic synthesis (Alizadeh et al., 2015).

  • Zinc complexes of hydrazone derivatives bearing 3,4-dihydroquinolin-2(1H)-one nucleus have shown significant anti-tuberculosis activity, highlighting their potential as anti-tubercular agents (Mandewale et al., 2016).

  • Methoxy-substituted 3-formyl-2-phenylindoles, which inhibit tubulin polymerization, are structurally related to 5,6-dihydroquinolin-5-ol. These compounds have shown significant cytostatic activity in cancer cells, suggesting their potential in cancer therapeutics (Gastpar et al., 1998).

  • The synthesis of arene oxide and trans-dihydrodiol metabolites of quinoline, including 5,6-epoxy-5,6-dihydroquinoline, demonstrates the compound's role in metabolic studies and its potential pharmacological applications (Agarwal et al., 1990).

Safety And Hazards

The safety data sheet for a similar compound, 5,6-Dihydroquinolin-7(8H)-one, suggests that it should be handled with care. In case of accidental ingestion or contact, immediate medical attention is advised .

Future Directions

While specific future directions for 5,6-Dihydroquinolin-5-ol are not mentioned, research into quinoline derivatives is ongoing due to their wide range of biological activities . Further studies could focus on synthesizing new derivatives and investigating their potential applications in medicine and other fields.

properties

IUPAC Name

5,6-dihydroquinolin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c11-9-5-1-4-8-7(9)3-2-6-10-8/h1-4,6,9,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGKPPDZXRVKTLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2=C(C1O)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dihydroquinolin-5-ol

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